2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Overview
Description
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is a specialty product used for proteomics research . It is an important raw material and is used as pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is C13H15BrN2O2 . The molecular weight is 311.17 .Physical And Chemical Properties Analysis
The compound is insoluble in water . Its molecular weight is 311.17 .Scientific Research Applications
Overview
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is a compound with potential applications in various fields of scientific research. While the direct studies specifically on this compound are limited, insights can be drawn from research on related compounds and their mechanisms, applications in pharmacology, environmental science, and biochemistry. Below, I discuss the scientific research applications related to the structural and functional analogs of this compound, focusing on their synthesis, pharmacological activities, environmental impacts, and transformation pathways.
Synthesis and Chemical Properties
The synthesis of compounds structurally related to 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, such as various brominated and acetamide compounds, plays a crucial role in developing pharmaceuticals and in understanding the chemical properties of brominated organic compounds. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials, showcases the importance of halogenated compounds in drug synthesis (Qiu et al., 2009). These methodologies highlight the relevance of brominated acetamides in medicinal chemistry and their potential as intermediates in synthesizing complex molecules.
Pharmacological Activities
Research on compounds similar to 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, especially in the context of piracetam and its derivatives, reveals significant pharmacological activities. Piracetam, a cyclic derivative of γ-aminobutyric acid, showcases the therapeutic potential of related compounds in enhancing cognitive functions and treating CNS disorders (Dhama et al., 2021). These findings suggest that structurally related acetamide compounds could have promising applications in neuropharmacology and the treatment of neurological conditions.
Environmental Impact and Degradation
The environmental fate and transformation pathways of acetamide compounds, including those related to 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, are crucial for understanding their environmental impact. Studies on the degradation of acetaminophen, an acetamide, by advanced oxidation processes provide insights into the environmental persistence and biotoxicity of related compounds (Qutob et al., 2022). This research is essential for developing strategies to mitigate the environmental risks posed by these compounds and understanding their behavior in various ecosystems.
properties
IUPAC Name |
2-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPMAPTOCYFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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